2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-methyl-, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-methyl-, 2,2-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. Compounds of this class are often studied for their potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors such as o-aminothiophenol and appropriate carbonyl compounds under acidic or basic conditions.
Oxidation Reactions: Introducing the dioxide functionality through oxidation reactions using reagents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include continuous flow reactions, use of catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-methyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxide functionality to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Potential use in materials science, such as in the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-methyl-, 2,2-dioxide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepines: Compounds with similar ring structures but different substituents.
Benzodiazepines: Known for their pharmacological activities, particularly as central nervous system depressants.
Thiadiazepines: Similar sulfur-containing heterocycles with potential biological activities.
Uniqueness
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-methyl-, 2,2-dioxide is unique due to its specific ring structure and functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
61154-84-5 |
---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-methyl-2,2-dioxo-1H-2λ6,1,5-benzothiadiazepin-4-one |
InChI |
InChI=1S/C9H10N2O3S/c1-11-8-5-3-2-4-7(8)10-15(13,14)6-9(11)12/h2-5,10H,6H2,1H3 |
InChI Key |
WPEYPNGLIUQTPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CS(=O)(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.